
Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a pyrimidine derivative, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . Pyrimidine derivatives have been reported to possess a wide range of therapeutic properties and are used as building blocks in the preparation of bio-active compounds .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various halogen derivatives . The synthesis of related compounds often involves the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a thiophene moiety, a pyrimidine ring, and a pyrrolidine ring, among other functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrimidine is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would be highly dependent on the specific conditions and reagents used. As a pyrimidine derivative, it could potentially undergo a variety of reactions. For instance, pyrimidine derivatives have been used as building blocks in the preparation of bio-active compounds .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of various pyrimidine derivatives, including those related to the compound , has been a significant area of interest in medicinal chemistry due to their wide range of biological activities. For instance, studies have demonstrated the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogs, highlighting the importance of pyrimidine derivatives in developing antibacterial agents (Egawa et al., 1984). These compounds, through various substitutions at key positions on the pyrimidine ring, exhibit significant antibacterial properties, underscoring the chemical flexibility and therapeutic potential of pyrimidine derivatives.
Further, the synthesis of 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has provided new insights into the structural and cytotoxic activities of these compounds (Stolarczyk et al., 2018). The detailed structural analysis via X-ray diffraction of these derivatives has laid the groundwork for understanding their interaction with biological targets, offering a pathway for designing more effective therapeutic agents.
Antimicrobial and Antitumor Activities
The synthesis and evaluation of thiophene and pyrimidine derivatives have shown promising results in antimicrobial and antitumor activities. For instance, the development of novel chromone-pyrimidine coupled derivatives has demonstrated significant antibacterial and antifungal properties, with some compounds exhibiting potent activity comparable to standard drugs (Tiwari et al., 2018). These findings are critical for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Additionally, the synthesis of thieno[2,3‐d]pyrimidines and their evaluation for cytotoxic activity against various cancer cell lines have revealed the potential of these compounds as antitumor agents (Medvedeva et al., 2010). The ability to modify the pyrimidine core and introduce different functional groups provides a versatile platform for designing more effective and selective anticancer drugs.
特性
IUPAC Name |
methyl 3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S2/c1-3-11-13(17)15(19-9-18-11)25-10-4-6-20(8-10)27(22,23)12-5-7-26-14(12)16(21)24-2/h5,7,9-10H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMEOXCYWFVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

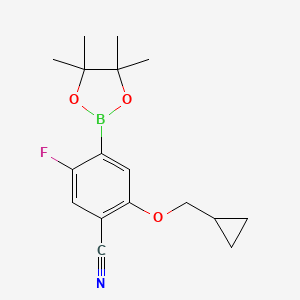
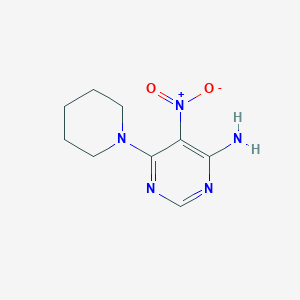

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)
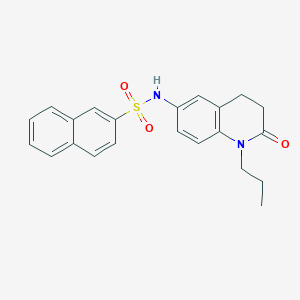
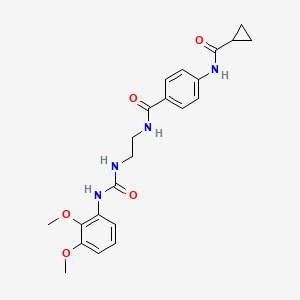

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)

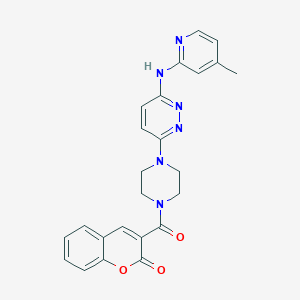
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2536121.png)
![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)
